molecular formula C13H17NO2 B3844825 Acetamide, N-tetrahydrofurfuryl-2-phenyl-

Acetamide, N-tetrahydrofurfuryl-2-phenyl-

Cat. No.: B3844825
M. Wt: 219.28 g/mol
InChI Key: GLRRFYMIFNCWSD-UHFFFAOYSA-N
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Description

Acetamide, N-tetrahydrofurfuryl-2-phenyl- (CAS: 125-134-4) is a synthetic acetamide derivative characterized by a phenyl group at the 2-position of the acetamide backbone and a tetrahydrofurfuryl moiety attached to the nitrogen atom. The tetrahydrofurfuryl group introduces a cyclic ether structure, enhancing molecular rigidity and influencing hydrogen-bonding interactions. This compound has a moderate lipophilicity, as indicated by its experimental octanol-water partition coefficient (LogP) of 1.524 .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(9-11-5-2-1-3-6-11)14-10-12-7-4-8-16-12/h1-3,5-6,12H,4,7-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRRFYMIFNCWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-tetrahydrofurfuryl-2-phenyl- typically involves the reaction of tetrahydrofurfurylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods: In an industrial setting, the production of Acetamide, N-tetrahydrofurfuryl-2-phenyl- can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-tetrahydrofurfuryl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Acetamide, N-tetrahydrofurfuryl-2-phenyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms .

Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, Acetamide, N-tetrahydrofurfuryl-2-phenyl- is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of Acetamide, N-tetrahydrofurfuryl-2-phenyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) 2-Phenyl-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide (CAS: MFCD00619888)
  • Structure : Differs by the addition of a trichloroethylamine substituent.
b) 2-(2-Methoxyphenoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide (CAS: 881755-88-0)
  • Structure: Contains a methoxyphenoxy group and a tetrahydrofurfurylmethoxy-phenyl substituent.
  • Properties : Higher molecular weight (357.4 g/mol) and additional ether linkages may improve solubility in polar solvents compared to the target compound .
c) N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide
  • Structure : Pyrrole alkaloid with an acetamide side chain.
  • Properties : Exhibits antitumor and antioxidant activities, highlighting the role of heterocyclic moieties in bioactive acetamides .

Physicochemical Properties

Compound Name LogP Molecular Weight Key Functional Groups
Acetamide, N-tetrahydrofurfuryl-2-phenyl- 1.524 Not reported Phenyl, tetrahydrofurfuryl
Alachlor ~3.62 269.76 g/mol Chloro, methoxymethyl, ethyl
2-(2-Methoxyphenoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide ~2.5* 357.4 g/mol Methoxyphenoxy, tetrahydrofurfurylmethoxy
N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide Not reported ~280 g/mol* Pyrrole, hydroxymethyl

*Estimated based on structural analogs.

  • Hydrogen Bonding: The tetrahydrofurfuryl group’s oxygen atom can act as a hydrogen-bond acceptor, a feature shared with the methoxyphenoxy analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetamide, N-tetrahydrofurfuryl-2-phenyl-
Reactant of Route 2
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Acetamide, N-tetrahydrofurfuryl-2-phenyl-

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